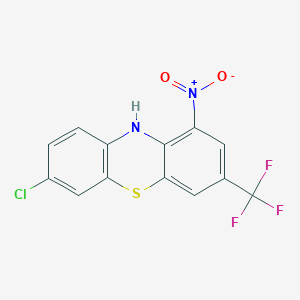
7-Chloro-1-nitro-3-(trifluoromethyl)-10H-phenothiazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Chloro-1-nitro-3-(trifluoromethyl)-10H-phenothiazine: is a chemical compound belonging to the phenothiazine class. Phenothiazines are known for their diverse applications, particularly in the pharmaceutical industry. This compound is characterized by the presence of a chloro group, a nitro group, and a trifluoromethyl group attached to the phenothiazine core structure.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-Chloro-1-nitro-3-(trifluoromethyl)-10H-phenothiazine typically involves multiple steps, starting from readily available precursors. One common method includes the nitration of 7-chloro-3-(trifluoromethyl)-10H-phenothiazine using a mixture of concentrated nitric acid and sulfuric acid. The reaction is carried out under controlled temperature conditions to ensure the selective introduction of the nitro group.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale nitration processes with optimized reaction parameters to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques, such as recrystallization and chromatography, ensures the efficient production of the compound.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, leading to the formation of various oxidized derivatives.
Reduction: Reduction of the nitro group can yield amino derivatives, which may have different chemical and biological properties.
Substitution: The chloro and nitro groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as tin(II) chloride or iron powder in acidic conditions are often used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions under appropriate conditions.
Major Products:
Oxidation: Oxidized phenothiazine derivatives.
Reduction: Amino derivatives of phenothiazine.
Substitution: Substituted phenothiazine compounds with varied functional groups.
Scientific Research Applications
Chemistry: 7-Chloro-1-nitro-3-(trifluoromethyl)-10H-phenothiazine is used as a precursor in the synthesis of more complex phenothiazine derivatives. Its unique functional groups make it a valuable intermediate in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties. Researchers investigate its interactions with biological targets to understand its mechanism of action.
Medicine: Phenothiazine derivatives, including this compound, are explored for their potential therapeutic applications. They may serve as lead compounds for the development of new drugs.
Industry: In the industrial sector, the compound is used in the development of dyes, pigments, and other specialty chemicals. Its unique chemical structure allows for the creation of materials with specific properties.
Mechanism of Action
The mechanism of action of 7-Chloro-1-nitro-3-(trifluoromethyl)-10H-phenothiazine involves its interaction with molecular targets, such as enzymes and receptors. The nitro and trifluoromethyl groups play a crucial role in modulating its activity. The compound may inhibit specific enzymes or bind to receptors, leading to various biological effects. Detailed studies are conducted to elucidate the exact pathways and molecular interactions involved.
Comparison with Similar Compounds
7-Chloro-3-(trifluoromethyl)-10H-phenothiazine: Lacks the nitro group, which may result in different chemical and biological properties.
1-Nitro-3-(trifluoromethyl)-10H-phenothiazine:
7-Chloro-1-nitro-10H-phenothiazine: Lacks the trifluoromethyl group, which may influence its overall activity.
Uniqueness: 7-Chloro-1-nitro-3-(trifluoromethyl)-10H-phenothiazine is unique due to the presence of all three functional groups (chloro, nitro, and trifluoromethyl) on the phenothiazine core. This combination of groups imparts distinct chemical reactivity and potential biological activities, making it a valuable compound for various applications.
Properties
CAS No. |
526211-30-3 |
|---|---|
Molecular Formula |
C13H6ClF3N2O2S |
Molecular Weight |
346.71 g/mol |
IUPAC Name |
7-chloro-1-nitro-3-(trifluoromethyl)-10H-phenothiazine |
InChI |
InChI=1S/C13H6ClF3N2O2S/c14-7-1-2-8-10(5-7)22-11-4-6(13(15,16)17)3-9(19(20)21)12(11)18-8/h1-5,18H |
InChI Key |
VJSMJPVKLITADH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1Cl)SC3=CC(=CC(=C3N2)[N+](=O)[O-])C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(Z)-[(1S)-1-carboxy-2-methylpropyl]-hydroxyimino-oxidoazanium](/img/structure/B14227341.png)
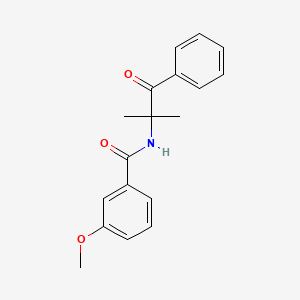
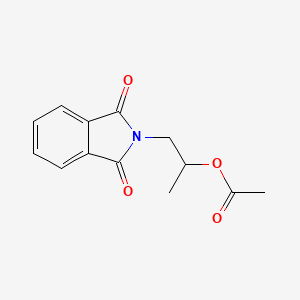

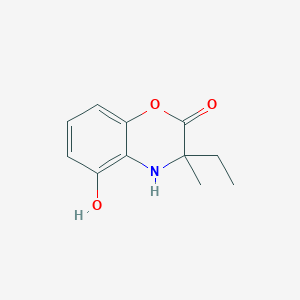
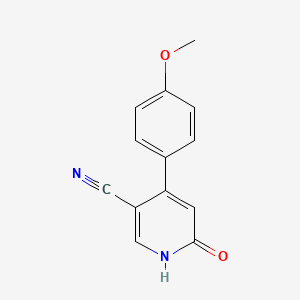
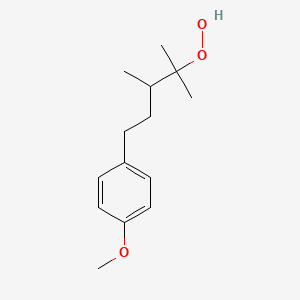
![(2R)-3-[(1,3-Thiazol-4-yl)oxy]propane-1,2-diol](/img/structure/B14227382.png)
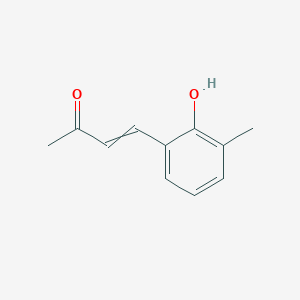
![[(1,2-Dihydrophenanthren-4-yl)oxy]tri(propan-2-yl)silane](/img/structure/B14227387.png)
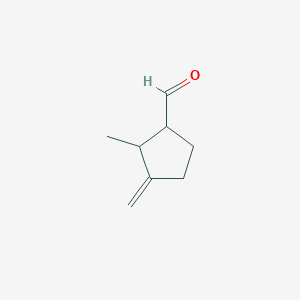
![N-(6-Aminopyridin-2-yl)-N'-[2-(piperidin-1-yl)ethyl]urea](/img/structure/B14227404.png)

![1H-Benzimidazole, 2-[2-(1H-1,2,4-triazol-3-yl)phenyl]-](/img/structure/B14227419.png)
